molecular formula C12H10N4 B2699324 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile CAS No. 854382-08-4

2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile

Cat. No.: B2699324
CAS No.: 854382-08-4
M. Wt: 210.24
InChI Key: LOTLEDCPOAPHBD-UHFFFAOYSA-N
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Description

“2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile” is a biochemical used for proteomics research . It has a molecular weight of 210.23 and a molecular formula of C12H10N4 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC(=C(N=C1)NCC2=CC=NC=C2)C#N . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 210.23 and a molecular formula of C12H10N4 . It’s recommended to be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Antimicrobial Activities

Research on pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile, has demonstrated antimicrobial properties. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Behalo, 2008).

Corrosion Inhibition

Pyridine derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties on steel surfaces. These compounds exhibit significant efficiency in protecting metals from corrosion, suggesting applications in industrial maintenance and preservation (Ansari, Quraishi, & Singh, 2015).

Synthetic Methodologies

The synthesis of pyridine-containing molecules, which includes the structure of this compound, has been explored for its versatility in creating compounds with significant pharmacological activities. These activities range from anti-HIV, antimicrobial, to anti-inflammatory effects, indicating the importance of such structures in drug development (Rekunge, Mali, & Chaturbhuj, 2021).

Nonlinear Optical (NLO) Materials

Nicotinonitrile derivatives have been synthesized and identified as a new class of NLO materials, indicating their potential in the development of optical and photonic technologies. The electronic properties inherent in such compounds make them suitable for applications requiring nonlinear optical responses (Raghukumar et al., 2003).

Fluorophore-Based Nicotinonitriles

Innovative nicotinonitrile derivatives incorporating pyrene and/or fluorene moieties have been developed, showing strong blue-green fluorescence emission. These compounds are promising for various applications in materials science, highlighting their utility as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Properties

IUPAC Name

2-(pyridin-4-ylmethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10/h1-7H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTLEDCPOAPHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-nicotinonitrile (Aldrich, 10.4 g, 75.06 mmol) in dry NMP (40 ml) was added 4-(aminomethyl)pyridin (15.2 ml, 150.26 mmol). The reaction mixture was heated to 130° C., and stirred at this temperature for 20 hours. The mixture was cooled to room temperature and diluted with EtOAc (500 ml) and washed with saturated aqueous NaHCO3, water and brine. The organic layer was dried (Na2SO4) and evaporated under reduced pressure. The remaining red-brown solid material was recrystallised from ethanol affording the title compound (7.73 g) as an off-white solid. The filtrate was evaporated under reduced pressure, redissolved in 2% methanol/EtOAc (v/v) and filtrated through a pad of silica gel. The filtrate was evaporated under reduced pressure and the residue was recrystallised from ethanol and gave an additional amount of the title compound (2.44 g).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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